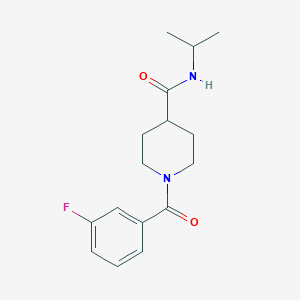![molecular formula C15H12Cl2O2 B4760531 2-[(2,4-dichlorobenzyl)oxy]-5-methylbenzaldehyde](/img/structure/B4760531.png)
2-[(2,4-dichlorobenzyl)oxy]-5-methylbenzaldehyde
描述
2-[(2,4-dichlorobenzyl)oxy]-5-methylbenzaldehyde, commonly known as DCB-M, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of DCB-M is not fully understood. However, studies have suggested that DCB-M induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death. DCB-M has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
DCB-M has been shown to have various biochemical and physiological effects. In vitro studies have shown that DCB-M induces apoptosis in cancer cells through the activation of the caspase cascade. DCB-M has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
实验室实验的优点和局限性
One of the advantages of using DCB-M in lab experiments is its synthetic accessibility. DCB-M can be easily synthesized from commercially available starting materials, making it a readily available compound for research purposes. Additionally, DCB-M has been shown to possess good pharmacological properties, making it a potential candidate for drug discovery.
However, one of the limitations of using DCB-M in lab experiments is its potential toxicity. DCB-M has been shown to possess cytotoxic properties, and caution should be exercised when handling this compound.
未来方向
There are several future directions for the study of DCB-M. One potential direction is the further investigation of its anticancer properties. DCB-M has shown promising results in inducing apoptosis in cancer cells, and further studies are needed to determine its potential as an anticancer agent.
Another future direction is the development of new antimicrobial agents based on DCB-M. DCB-M has been shown to possess antifungal and antibacterial activities, and further studies are needed to develop new compounds with enhanced activity and selectivity.
Lastly, DCB-M can be further investigated for its potential applications in material science. DCB-M has shown good charge transport properties, and further studies are needed to determine its potential as an organic semiconductor.
科学研究应用
DCB-M has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, DCB-M has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, DCB-M has been shown to possess antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.
In drug discovery, DCB-M has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. For example, DCB-M has been used as a building block for the synthesis of benzaldehyde derivatives with antitumor activity.
In material science, DCB-M has been investigated for its potential applications in the development of organic electronic devices. DCB-M has been shown to possess good charge transport properties, making it a potential candidate for the development of organic semiconductors.
属性
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]-5-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-10-2-5-15(12(6-10)8-18)19-9-11-3-4-13(16)7-14(11)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLWQBFIAHXUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-Dichlorobenzyl)oxy)-5-methylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 4-{[4-(4-methyl-1-piperazinyl)phenyl]amino}-2-(methylthio)-5-pyrimidinecarboxylate hydrochloride](/img/structure/B4760459.png)
![5-{[(2-carboxyphenyl)(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B4760466.png)

![N-cyclopentyl-N'-[3-(dimethylamino)propyl]thiourea](/img/structure/B4760488.png)
![methyl 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4760496.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)](/img/structure/B4760501.png)
![N,N-diethyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B4760511.png)
![2-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4760519.png)
![1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4760520.png)
![2-(3,4-dimethylphenyl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-6-methyl-4-quinolinecarboxamide](/img/structure/B4760525.png)
![ethyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B4760528.png)

